molecular formula C22H26N8O3S B2680107 1-{7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide CAS No. 476482-51-6

1-{7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide

カタログ番号: B2680107
CAS番号: 476482-51-6
分子量: 482.6 g/mol
InChIキー: JHGSMJRFHAIRPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a purine-derived molecule featuring a benzimidazole-thioether side chain at the 7-position of the purine core and a 4-piperidinecarboxamide moiety at the 8-position. The purine scaffold is substituted with 1,3-dimethyl groups, which likely enhance metabolic stability by reducing oxidative degradation . The piperidinecarboxamide substituent contributes to solubility and may modulate pharmacokinetic properties.

特性

CAS番号

476482-51-6

分子式

C22H26N8O3S

分子量

482.6 g/mol

IUPAC名

1-[7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide

InChI

InChI=1S/C22H26N8O3S/c1-27-18-16(19(32)28(2)22(27)33)30(21(26-18)29-9-7-13(8-10-29)17(23)31)11-12-34-20-24-14-5-3-4-6-15(14)25-20/h3-6,13H,7-12H2,1-2H3,(H2,23,31)(H,24,25)

InChIキー

JHGSMJRFHAIRPI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=NC5=CC=CC=C5N4

正規SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=NC5=CC=CC=C5N4

溶解性

not available

製品の起源

United States

生物活性

The compound 1-{7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₅O₄S
  • CAS Number : Not specifically listed in the search results.
  • SMILES Notation : CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCSC3=CC=CC=C3C(=O)O

Structural Features

The compound features a benzimidazole moiety linked to a piperidine ring via a sulfanyl ethyl group. The presence of the dioxo purine structure suggests potential interactions with nucleic acid targets, which may contribute to its biological activity.

Antiviral Properties

Research indicates that derivatives of benzimidazole and related compounds exhibit significant antiviral activity. For instance, studies have shown that certain benzimidazole analogues act as inhibitors of the helicase activity in viruses such as Hepatitis C Virus (HCV) and West Nile Virus (WNV). The mechanism often involves the inhibition of NTPase/helicase enzymes crucial for viral replication .

Table 1: Summary of Antiviral Activity

Compound TypeTarget VirusIC50 (µM)Mechanism of Action
Benzimidazole DerivativeHCV6.5Inhibition of helicase activity
Benzimidazole AnalogWNVVariesInhibition of viral replication mechanisms

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzimidazole derivatives. For example, one study identified a novel anticancer compound through screening against multicellular spheroids, demonstrating that modifications to the benzimidazole structure can enhance cytotoxicity against cancer cells .

Table 2: Anticancer Activity Findings

CompoundCell Line TestedIC50 (µM)Observations
Benzimidazole DerivativeHeLa Cells10.0Significant reduction in cell viability
Novel CompoundMulticellular Spheroids5.0Enhanced efficacy compared to standard agents

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Interaction with Nucleic Acids : Its structural similarity to nucleobases allows it to interfere with nucleic acid synthesis or function.
  • Induction of Apoptosis : Some studies suggest that benzimidazole derivatives can trigger programmed cell death in cancer cells.

Case Study 1: HCV Inhibition

A study focused on synthesizing N-alkyl derivatives of benzimidazole compounds showed enhanced inhibitory effects against HCV helicase. The most active derivatives were found to possess IC50 values around 6.5 µM when DNA was used as a substrate, indicating strong antiviral potential .

Case Study 2: Anticancer Screening

In another investigation, a library of compounds was screened for anticancer activity using multicellular tumor spheroids. The study revealed that modifications to the benzimidazole core significantly increased cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development in oncology .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of purine-piperidine hybrids with modifications targeting specific pharmacophores. Below is a comparative analysis with structurally related molecules:

Compound Key Structural Features Molecular Weight (g/mol) Reported Bioactivity Target/Mechanism Reference
Target Compound: 1-{7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide Benzimidazole-sulfanyl-ethyl, 1,3-dimethylpurine, 4-piperidinecarboxamide ~486.5 (estimated) Hypothesized kinase inhibition (based on purine core) Kinases, phosphodiesterases (speculative)
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide () Benzodiazol-2-one, 4-bromo substitution, 4-chlorophenyl carboxamide 448.7 ([M+H]+ 449.1) Not explicitly stated; likely protease or kinase inhibition (based on structural motifs) Undisclosed
1-[1,3-Dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]-4-piperidinecarboxamide () 3-Methylbenzyl substituent (instead of benzimidazole-sulfanyl-ethyl) ~452.5 (estimated) Antitumor or anti-inflammatory (speculative, based on purine derivatives) Kinases, adenosine receptors
1-(1,3-Dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)ethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-4-piperidinecarboxamide () Thiadiazole-sulfanyl-ethyl (replaces benzimidazole), 1,3-dimethylpurine ~490.6 (estimated) Potential antimicrobial/antiviral activity (thiadiazole moiety) Bacterial enzymes, viral proteases
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine () Fluorobenzyl and methoxyphenethyl substituents, benzimidazol-2-amine ~474.5 (estimated) Kinase or GPCR modulation (benzimidazole-amine pharmacophore) Tyrosine kinases, serotonin receptors

Key Research Findings

Role of the Benzimidazole Moiety: The benzimidazole-sulfanyl-ethyl group in the target compound distinguishes it from analogs with thiadiazole () or benzyl () substituents. Benzimidazole derivatives are known for targeting ATP-binding pockets in kinases due to their planar aromatic structure and hydrogen-bonding capacity . In contrast, thiadiazole-containing analogs () may exhibit enhanced antimicrobial activity due to sulfur’s electronegativity and redox activity .

Impact of Piperidinecarboxamide: The 4-piperidinecarboxamide group is a common feature in , and the target compound. This moiety improves solubility and may facilitate interactions with polar residues in enzymatic active sites.

Purine Core Modifications :
The 1,3-dimethyl substitution on the purine ring (target compound, ) likely reduces metabolic oxidation compared to unmethylated purines, extending half-life . Analogs with bulkier substituents (e.g., 3-methylbenzyl in ) may suffer from steric hindrance, reducing target affinity compared to the target compound’s benzimidazole-thioether chain.

Bioactivity Clustering : Hierarchical clustering of bioactivity profiles () suggests that structural similarity correlates with shared modes of action. For instance, benzimidazole-containing compounds (target compound, ) may cluster separately from thiadiazole derivatives (), reflecting divergent target preferences .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A stepwise approach is advised:

  • Step 1 : Couple the benzimidazole-thioethyl moiety to the purine core using Na₂S₂O₄-mediated reduction in aqueous HCl (60–80°C), followed by purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) .
  • Step 2 : Introduce the piperidinecarboxamide group via nucleophilic substitution or amide coupling (e.g., HATU/DIPEA in DMF). Optimize temperature (20–40°C) and stoichiometry to minimize side products .
  • Key Tools : Monitor reactions with TLC/HPLC; characterize intermediates via ¹H NMR and IR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data (e.g., synchrotron sources). Ensure proper crystal mounting and data collection at low temperatures (100 K) .
  • Spectroscopy : Employ ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and substituent connectivity. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How can researchers determine optimal solvent systems to enhance aqueous solubility?

  • Methodological Answer :

  • Co-solvency studies : Test binary mixtures (e.g., DMSO/PBS, ethanol/water) to identify solubility trends. Use UV-Vis spectroscopy for quantification.
  • Hansen solubility parameters : Predict solubility via computational tools (e.g., HSPiP) based on the compound’s polarity and hydrogen-bonding capacity .

Advanced Research Questions

Q. What integrated computational-experimental strategies predict photophysical properties (e.g., fluorescence)?

  • Methodological Answer :

  • Computational : Perform time-dependent density functional theory (TD-DFT) to model electronic transitions (e.g., B3LYP/6-31G* basis set). Molecular dynamics (MD) simulations assess solvatochromic effects .
  • Experimental : Validate predictions via UV-Vis (absorption λmax) and fluorescence spectroscopy. Compare Stokes shifts with simulated data to refine computational models .

Q. How can stability data contradictions under varying pH/oxidative conditions be resolved?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative) at 40–60°C. Monitor degradation kinetics via HPLC-MS to identify products (e.g., hydrolysis of purine core or sulfanyl-ethyl linkage) .
  • Mechanistic analysis : Compare degradation pathways with structurally related compounds (e.g., linagliptin analogs) to infer site-specific vulnerabilities .

Q. What in silico methods predict metabolic pathways and toxicity risks?

  • Methodological Answer :

  • Metabolism prediction : Use MetaPrint2D or GLORY to identify likely Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) sites. Cross-validate with in vitro liver microsomal assays .
  • Toxicity screening : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks based on structural alerts (e.g., benzimidazole motifs) .

Q. How can molecular docking elucidate interactions with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Target selection : Retrieve protein structures (e.g., BTK, PDB ID: 7U6) and prepare for docking (e.g., AutoDock Tools: remove water, add hydrogens).
  • Docking simulations : Use AutoDock Vina to explore binding modes. Prioritize poses with high-affinity hydrogen bonds (e.g., purine-pi interactions with catalytic lysine residues). Validate via SPR or ITC binding assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。